2-[(1-Benzylpiperidin-4-yl)oxy]-5-chloropyrimidine
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Overview
Description
2-[(1-Benzylpiperidin-4-yl)oxy]-5-chloropyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Benzylpiperidin-4-yl)oxy]-5-chloropyrimidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is formed by the reaction of benzylamine with a suitable aldehyde or ketone, followed by cyclization.
Attachment of the Pyrimidine Ring: The piperidine derivative is then reacted with a chloropyrimidine derivative under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Benzylpiperidin-4-yl)oxy]-5-chloropyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The piperidine ring can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents include lithium aluminum hydride and sodium borohydride.
Coupling Reactions: Often use palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-[(1-Benzylpiperidin-4-yl)oxy]-5-chloropyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a drug candidate targeting the central nervous system, particularly for conditions like Alzheimer’s disease and schizophrenia.
Neuropharmacology: The compound is investigated for its ability to modulate neurotransmitter systems, including cholinergic and histaminergic pathways.
Chemical Biology: It is used as a tool compound to study the biological functions of pyrimidine derivatives and their interactions with various enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-[(1-Benzylpiperidin-4-yl)oxy]-5-chloropyrimidine involves its interaction with specific molecular targets in the central nervous system. It is believed to act as an antagonist or inverse agonist at histamine H3 receptors, thereby modulating the release of neurotransmitters such as histamine, acetylcholine, and dopamine . This modulation can lead to various pharmacological effects, including improved cognitive function and reduced symptoms of neurological disorders.
Comparison with Similar Compounds
Similar Compounds
2-(1-Benzylpiperidin-4-yl)oxy-5-fluoropyrimidine: Similar structure but with a fluorine atom instead of chlorine.
N-(1-Benzylpiperidin-4-yl)-4-sulfanylbutanamide: Contains a piperidine ring conjugated to a benzyl group through one nitrogen ring atom.
(E)-2-(1-Benzylpiperidin-4-yl)methylene-5,6-dimethoxyindan-1-one: A related compound with a different core structure.
Uniqueness
2-[(1-Benzylpiperidin-4-yl)oxy]-5-chloropyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which can confer distinct pharmacological properties. The presence of the chlorine atom may influence its binding affinity and selectivity for certain molecular targets compared to its fluorinated or other analogs.
Properties
IUPAC Name |
2-(1-benzylpiperidin-4-yl)oxy-5-chloropyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O/c17-14-10-18-16(19-11-14)21-15-6-8-20(9-7-15)12-13-4-2-1-3-5-13/h1-5,10-11,15H,6-9,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOBLJOGIZFJVRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)Cl)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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